Impureza B de Dipiridamol

Descripción general

Descripción

Dipyridamole impurity.

Aplicaciones Científicas De Investigación

Pruebas de Estabilidad

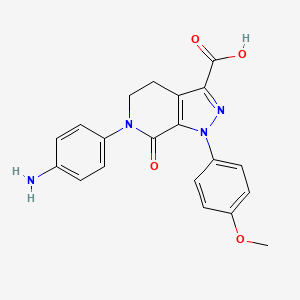

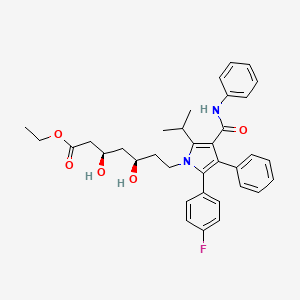

Esta impureza se utiliza en las pruebas de estabilidad para controlar la degradación del dipiridamol con el tiempo. La presencia de la impureza B puede indicar la descomposición del fármaco en diversas condiciones, lo cual es esencial para determinar la vida útil del producto {svg_1}.

Estudios Farmacocinéticos

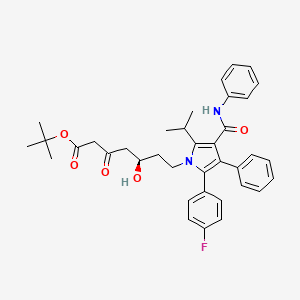

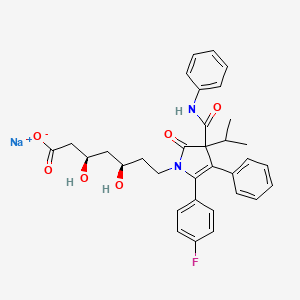

En los estudios farmacocinéticos, se puede medir la Impureza B de Dipiridamol para comprender el metabolismo y la excreción del dipiridamol. Esto ayuda a comprender cómo interactúa el fármaco con el cuerpo y a optimizar los regímenes de dosificación {svg_2}.

Compatibilidad Fármaco-Excipiente

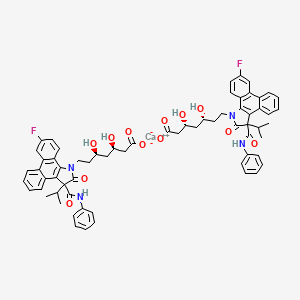

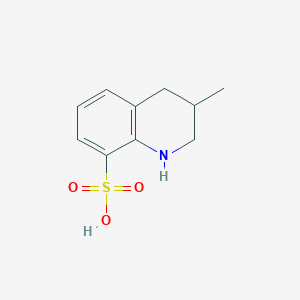

La investigación sobre la compatibilidad fármaco-excipiente implica estudiar la interacción entre el dipiridamol y otras sustancias en una formulación. La This compound puede formarse debido a reacciones con excipientes como el ácido tartárico, afectando la estabilidad y liberación del fármaco {svg_3}.

Desarrollo de Formulaciones

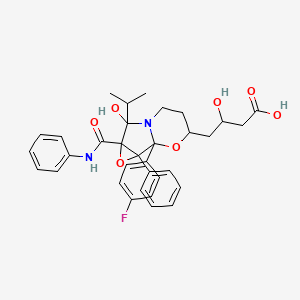

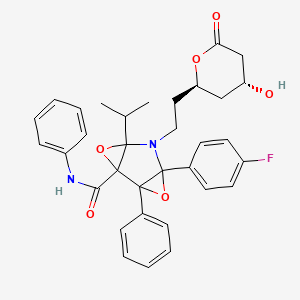

Durante el desarrollo de nuevas formulaciones, es esencial identificar y cuantificar la This compound. Ayuda a refinar el proceso para minimizar las impurezas y garantizar un producto final de alta calidad {svg_4}.

Cumplimiento Normativo

Los organismos reguladores exigen la identificación y el control de las impurezas. La This compound es una de esas impurezas que deben controlarse para cumplir con las normas internacionales, como las establecidas por la ICH y la FDA {svg_5}.

Desarrollo de Métodos Analíticos

Desarrollar métodos analíticos para detectar la This compound es fundamental para la industria farmacéutica. Estos métodos se utilizan para garantizar que los niveles de impurezas estén dentro de los límites aceptables {svg_6}.

Investigación sobre Interacciones Medicamentosas

El estudio de la This compound también puede proporcionar información sobre posibles interacciones medicamentosas. Comprender cómo interactúa el dipiridamol con otros fármacos puede conducir a regímenes de medicación más seguros y efectivos {svg_7}.

Mecanismo De Acción

Target of Action

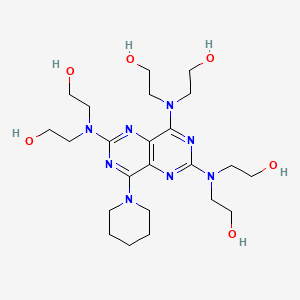

Dipyridamole impurity B, also known as 2,2’,2’‘,2’‘’‘,2’‘’‘’‘,2’‘’‘’‘’ [8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol , is a derivative of Dipyridamole. Dipyridamole is known to inhibit both adenosine deaminase and phosphodiesterase . These enzymes are the primary targets of Dipyridamole and likely of its impurities as well.

Mode of Action

The interaction of Dipyridamole with its targets leads to the prevention of the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity . It’s plausible that Dipyridamole impurity B may have a similar mode of action, but specific studies on this impurity are needed to confirm this.

Biochemical Pathways

Dipyridamole affects the biochemical pathways related to platelet function and blood clotting. By inhibiting the degradation of cAMP, it impacts the signaling pathways that regulate these processes

Pharmacokinetics

Dipyridamole itself has a bioavailability of 37-66% , is almost completely bound to plasma proteins, and is metabolized in the liver . The pharmacokinetics of Dipyridamole impurity B may be influenced by these factors, but specific studies are needed to confirm this.

Result of Action

Dipyridamole itself inhibits platelet aggregation and causes vasodilation . It’s plausible that Dipyridamole impurity B may have similar effects, but specific studies are needed to confirm this.

Action Environment

The action of Dipyridamole impurity B may be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes could potentially affect its stability and efficacy . .

Análisis Bioquímico

Biochemical Properties

Dipyridamole Impurity B, like its parent compound Dipyridamole, may interact with various enzymes and proteins. Dipyridamole is known to inhibit phosphodiesterase, leading to an increase in intracellular cAMP and cGMP . It also inhibits the reuptake of adenosine by erythrocytes, enhancing plasma levels of this vasodilator and platelet inhibitory nucleoside

Cellular Effects

The cellular effects of Dipyridamole Impurity B are not well-studied. Dipyridamole, the parent compound, is known to have significant effects on cells. It inhibits platelet aggregation by increasing intracellular levels of cAMP and cGMP . It also enhances the levels of adenosine, a potent inhibitor of platelet aggregation

Molecular Mechanism

The molecular mechanism of action of Dipyridamole Impurity B is not well-established. Dipyridamole, the parent compound, inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity

Temporal Effects in Laboratory Settings

A study has reported that a stress mixture of Dipyridamole and tartaric acid, which includes Dipyridamole Impurity B, was stable for more than one year

Dosage Effects in Animal Models

There is evidence of potential synergy between Dipyridamole and statins in rat models, resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infarct size

Metabolic Pathways

Dipyridamole, the parent compound, is known to inhibit phosphodiesterase, affecting the metabolic pathways of cAMP and cGMP

Transport and Distribution

Dipyridamole, the parent compound, is known to inhibit the reuptake of adenosine by erythrocytes, affecting its distribution

Propiedades

IUPAC Name |

2-[[2,6-bis[bis(2-hydroxyethyl)amino]-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N8O6/c32-12-6-29(7-13-33)21-19-18(24-23(27-21)31(10-16-36)11-17-37)20(28-4-2-1-3-5-28)26-22(25-19)30(8-14-34)9-15-35/h32-37H,1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAFWTHGUALHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168643 | |

| Record name | RA-136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16908-47-7 | |

| Record name | RA-136 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016908477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RA-136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RA-136 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP11YEX8WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.